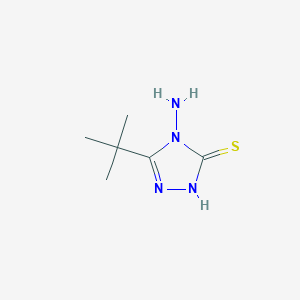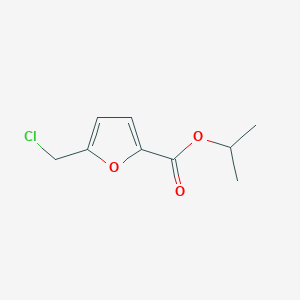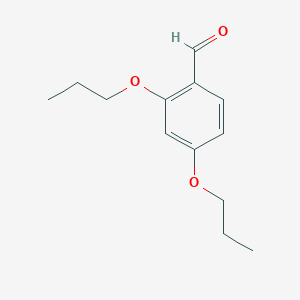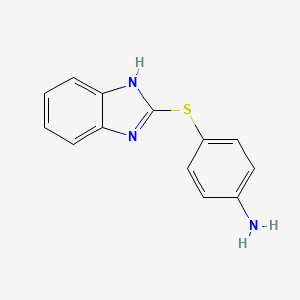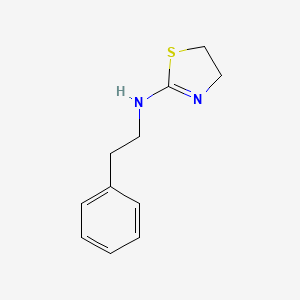![molecular formula C12H15ClN2O4S B1271334 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide CAS No. 35959-60-5](/img/structure/B1271334.png)
2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide" is a chemical entity that appears to be related to a class of compounds known for their potential biological activities. Although the exact compound is not directly mentioned in the provided abstracts, similar compounds have been synthesized and studied for various applications, including therapeutic effects against diseases like Japanese encephalitis, as corrosion inhibitors, and for their antimicrobial properties .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions and interactions with morpholine. For instance, novel 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides were synthesized by the condensation of 2-chloro-N-(4,6-diarylpyrimidin-2-yl)acetamides with morpholine . Similarly, 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides were synthesized from hydroxyphenylacetic acid, followed by condensation with aromatic amines and 1-(2-chloroethyl) morpholine hydrochloride . These processes highlight the versatility of acetamide derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of various functional groups that can participate in hydrogen bonding and other non-covalent interactions. For example, crystal structures of related compounds like 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide demonstrated the presence of hydrogen bonds and halogen interactions that link molecules into complex sheets . These structural features are crucial for the biological activity and physical properties of these compounds.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including those that lead to their synthesis. The interaction with morpholine is a key step in the synthesis of some of these compounds . Additionally, the presence of functional groups like chloro and morpholino groups suggests that these compounds could participate in further chemical transformations, potentially leading to a wide range of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of morpholine, for example, can impact the solubility and reactivity of these compounds. In the case of N-[morpholin-4-yl(phenyl)methyl]acetamide, its adsorption behavior on mild steel in hydrochloric acid solution indicates a high inhibition efficiency, suggesting strong surface interactions due to its molecular structure . The antimicrobial activity of some acetamide derivatives also points to their potential as biologically active molecules .
Applications De Recherche Scientifique
-
Pharmacological Activities
- Field : Medicinal Chemistry
- Application : The compound is a derivative of phenoxy acetamide, which has been investigated for its potential therapeutic properties .
- Methods : Various chemical techniques and computational chemistry applications are used to study the utilization of drugs and their biological effects .
- Results : The research focuses on the literature survey of chemical diversity of phenoxy acetamide and its derivatives in the molecular framework .
-
Dihydrofolate Reductase (DHFR) Inhibitors
- Field : Biochemistry
- Application : The compound is a derivative of sulfonamides: acetamides, which have been studied as potential DHFR inhibitors .
- Methods : A new series of 2-(arylamino)acetamides and N-arylacetamides containing sulfonamide moieties were designed, synthesized, characterized, and assessed for their antimicrobial activity .
- Results : Most of the synthesized compounds showed significant activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) when compared to 5-Fluorouracil (5-FU), which was used as a reference drug .
-
Antimicrobial and Antifungal Activities
- Field : Microbiology
- Application : Some synthesized compounds of this molecule have shown significant activity as antibacterial and antifungal agents .
- Methods : The compounds were designed, synthesized, characterized, and assessed for their antimicrobial activity .
- Results : The results showed that some of these compounds have potential as antibacterial and antifungal agents .
-
Anticancer Activities
- Field : Oncology
- Application : Some derivatives of this molecule have shown substantial in vitro and in vivo antitumor activity .
- Methods : The compounds were screened for cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines .
- Results : Most of the synthesized compounds showed significant activity against A-549 and MCF-7 when compared to 5-Fluorouracil (5-FU), which was used as a reference drug .
-
Hypoglycemic Activities
- Field : Endocrinology
- Application : Sulfonamides have been known to exhibit hypoglycemic activities .
- Methods : The compounds are synthesized and their hypoglycemic activities are assessed using various in vitro and in vivo models .
- Results : Some of these compounds have shown potential as hypoglycemic agents .
-
Anti-HIV Properties
Propriétés
IUPAC Name |
2-chloro-N-(4-morpholin-4-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4S/c13-9-12(16)14-10-1-3-11(4-2-10)20(17,18)15-5-7-19-8-6-15/h1-4H,5-9H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIYLAAPCNFQDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368536 |
Source


|
| Record name | 2-Chloro-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide | |
CAS RN |
35959-60-5 |
Source


|
| Record name | 2-Chloro-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

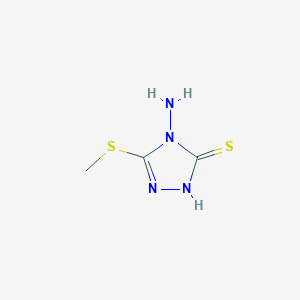
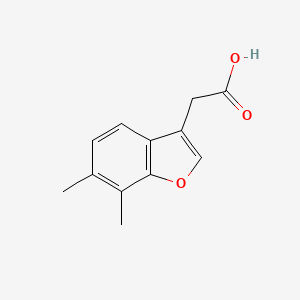
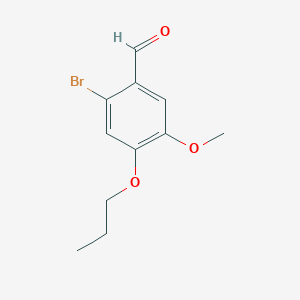
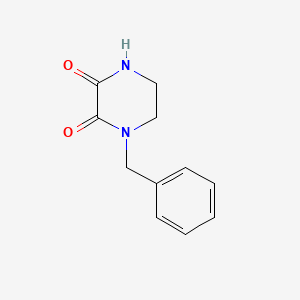
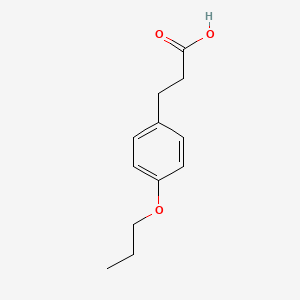
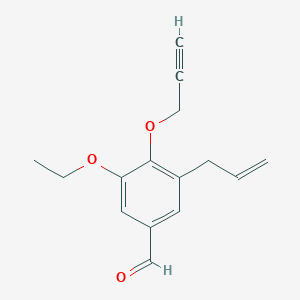
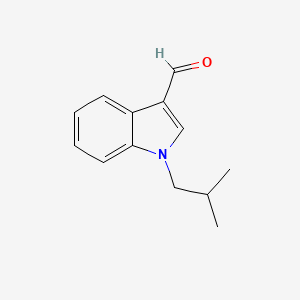
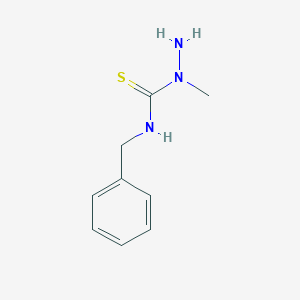
![3-amino-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1271303.png)
